An In-depth Technical Guide to the Basic Properties of α-Methylcinnamaldehyde
An In-depth Technical Guide to the Basic Properties of α-Methylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylcinnamaldehyde, a derivative of cinnamaldehyde (B126680), is an α,β-unsaturated aldehyde with a characteristic cinnamon-like aroma.[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for their determination, and an exploration of its biological activities, with a focus on its antifungal mechanism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
The core chemical and physical characteristics of α-methylcinnamaldehyde are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | Clear yellow liquid | [1] |
| Odor | Characteristic cinnamon-type, soft, spicy | [1] |
| Boiling Point | 148-149 °C @ 27 mmHg | [1] |
| Density | 1.047 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.605 | [1] |
| Solubility | Insoluble in water; soluble in oils, ethanol, and propylene (B89431) glycol. | [2][3] |
| Flash Point | 79 °C (174.2 °F) | [4] |
| LogP | 2.68 | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enal | [3] |
| CAS Number | 101-39-3 | [1] |
| SMILES | C/C(=C/c1ccccc1)/C=O | [3] |
| InChI | InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | [3] |
| InChIKey | VLUMOWNVWOXZAU-VQHVLOKHSA-N | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and established testing methods.
Synthesis of α-Methylcinnamaldehyde via Aldol (B89426) Condensation
This protocol is adapted from established synthesis procedures involving the base-catalyzed aldol condensation of benzaldehyde (B42025) and propionaldehyde (B47417).[5][6][7]
Materials:
-
Benzaldehyde
-
Propionaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a 40-60% aqueous methanol solution.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a catalytic amount of sodium hydroxide in the aqueous methanol solution. Cool the mixture to 15-25 °C.[5]
-
In a separate beaker, dissolve benzaldehyde in the 40-60% aqueous methanol solution.[5]
-
Transfer the benzaldehyde solution to a dropping funnel.
-
Slowly add the benzaldehyde solution dropwise to the cooled sodium hydroxide solution while stirring continuously.
-
Following the addition of benzaldehyde, add propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25 °C. The molar ratio of benzaldehyde to propionaldehyde should be approximately 1:1.2.[5]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at the same temperature.[5]
-
Upon completion, wash the reaction mixture with water and neutralize it.
-
Transfer the mixture to a separatory funnel and separate the organic layer containing the crude α-methylcinnamaldehyde.
-
Purify the crude product by vacuum distillation, collecting the fraction that distills at 142-145 °C under reduced pressure (-0.1 MPa).[5]
Determination of Boiling Point (ASTM D86/D1078)
This protocol outlines the determination of the boiling point of α-methylcinnamaldehyde at atmospheric pressure, based on the principles of ASTM D86 and D1078.[4][8][9]
Apparatus:
-
Distillation flask
-
Condenser
-
Heat source (heating mantle)
-
Calibrated thermometer or temperature probe
-
Graduated receiving cylinder
Procedure:
-
Place a measured volume of α-methylcinnamaldehyde into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is correctly positioned (the top of the bulb should be level with the bottom of the side arm of the flask).
-
Begin heating the flask at a controlled rate to ensure a steady distillation rate of 4-5 mL per minute.[10]
-
Record the temperature at which the first drop of condensate falls from the condenser tip into the receiving cylinder. This is the initial boiling point.
-
Continue to record the temperature as the distillation proceeds.
-
The boiling point is typically reported as the temperature at which a steady stream of distillate is produced. For a pure compound, a narrow boiling range is expected.
Measurement of Refractive Index (ASTM D1218)
This protocol describes the measurement of the refractive index of α-methylcinnamaldehyde using a standard refractometer, following the principles of ASTM D1218.[11]
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath (to maintain 20 °C)
-
Light source (if using an Abbe refractometer)
-
Dropper or pipette
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces of the refractometer are clean and dry.
-
Using a clean dropper, place a small drop of α-methylcinnamaldehyde onto the prism.
-
Close the prisms and allow the sample to equilibrate to the measurement temperature (20 °C).
-
If using an Abbe refractometer, adjust the light source and the instrument's optics to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale. For digital refractometers, the reading will be displayed automatically.
-
Clean the prism surfaces thoroughly after the measurement.
Biological Activity and Signaling Pathway
α-Methylcinnamaldehyde has demonstrated notable antifungal activity, primarily through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[12][13]
Antifungal Mechanism of Action
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[14][15] The biosynthesis of ergosterol is a complex multi-step pathway. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting fungal growth.[14][15]
While the precise enzymatic target of α-methylcinnamaldehyde within the ergosterol biosynthesis pathway is a subject of ongoing research, its inhibitory action on this pathway has been established.[12] It is hypothesized to interfere with one of the key enzymes in the pathway, similar to other known antifungal agents.
Ergosterol Biosynthesis Pathway and Site of Inhibition
The following diagram illustrates a simplified overview of the ergosterol biosynthesis pathway in fungi, highlighting the general area where inhibitors like α-methylcinnamanganese are believed to act.
Caption: Simplified Ergosterol Biosynthesis Pathway and Proposed Site of Inhibition.
Safety and Handling
α-Methylcinnamaldehyde is a combustible liquid and can cause skin and eye irritation.[4] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][4] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[4]
Conclusion
This technical guide has provided a detailed overview of the fundamental properties of α-methylcinnamaldehyde, including its physical and chemical characteristics, synthesis, and methods for its characterization. Furthermore, its biological activity as an antifungal agent, through the inhibition of the ergosterol biosynthesis pathway, has been highlighted. The information presented herein is intended to support the research and development efforts of professionals in the chemical and pharmaceutical sciences.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. scribd.com [scribd.com]
- 3. ASTM D86 - eralytics [eralytics.com]
- 4. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 5. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 6. amherst.edu [amherst.edu]
- 7. youtube.com [youtube.com]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. ASTM D86 Atmospheric Distillation Test | تامین کننده تجهیزات آزمایشگاهی، مواد شیمیایی [artinazma.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. store.astm.org [store.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity of cinnamaldehyde and eugenol congeners against wood-rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
